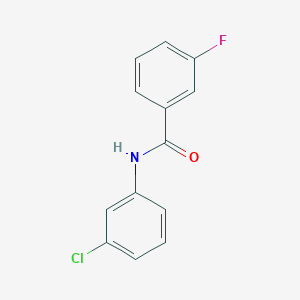

N-(3-chlorophenyl)-3-fluorobenzamide

Description

N-(3-Chlorophenyl)-3-fluorobenzamide is a benzamide derivative featuring a 3-fluorobenzoyl group attached to a 3-chlorophenylamine moiety. Benzamides are structurally versatile compounds with applications in pharmaceuticals, agrochemicals, and materials science. The presence of halogen substituents (fluorine and chlorine) in this compound enhances its electronic and steric properties, influencing reactivity, solubility, and biological interactions .

Properties

Molecular Formula |

C13H9ClFNO |

|---|---|

Molecular Weight |

249.67 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-3-fluorobenzamide |

InChI |

InChI=1S/C13H9ClFNO/c14-10-4-2-6-12(8-10)16-13(17)9-3-1-5-11(15)7-9/h1-8H,(H,16,17) |

InChI Key |

OYJHAOCCKZFZBK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substitution pattern on the benzamide scaffold significantly impacts physicochemical properties. Below is a comparative analysis of N-(3-chlorophenyl)-3-fluorobenzamide with structurally related compounds:

Key Observations :

Crystallographic Comparisons

Crystal structure data reveal how substituents affect molecular packing:

- This compound: Likely adopts a monoclinic system (inferred from analogs in ), with hydrogen bonding between amide N–H and carbonyl groups.

- N-(3-Chlorophenyl)-3-methylbenzamide hemihydrate : Crystallizes in space group C2/c with a dihedral angle of 49.5° between aromatic rings. Water molecules mediate hydrogen bonds, enhancing stability .

- Polymorphism in N-(3-Ethynylphenyl)-3-fluorobenzamide : Exhibits three stable polymorphs (Forms I–III) with varying mechanical properties. Form II has lower hardness (0.12 GPa) and elastic modulus (2.8 GPa) compared to Forms I and III, attributed to differences in hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.